2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
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Overview
Description
2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.299 g/mol
Preparation Methods
The synthesis of 2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide involves multiple steps, typically starting with the preparation of the furan derivative. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by further reactions to introduce the desired functional groups . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.
Reduction: The nitro group in the furan ring can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions to form different derivatives.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide include other furan derivatives and acetamides. For example:
2-furoic acid: A simple furan derivative with different functional groups.
N-(2-furylmethyl)acetamide: Another acetamide with a furan ring but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(11-5-6-17-9-11)8-14-13(16)7-10-3-1-2-4-10/h5-6,9-10,12,15H,1-4,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRINGMZVNXPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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